molecular formula C26H32I3N3O12 B586986 Tetra-O-acetyl Iopromide CAS No. 1246820-70-1

Tetra-O-acetyl Iopromide

Cat. No.: B586986
CAS No.: 1246820-70-1
M. Wt: 959.264
InChI Key: VJZHCBDXXCGMJR-UHFFFAOYSA-N
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Description

Tetra-O-acetyl Iopromide is a chemical compound with the molecular formula C26H29D3I3N3O12 . It contains a total of 76 bonds, including 44 non-H bonds, 13 multiple bonds, 19 rotatable bonds, 7 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 esters (aliphatic), 1 secondary amide (aliphatic), 1 secondary amide (aromatic), and 1 ether (aliphatic) .


Molecular Structure Analysis

This compound-d3 contains a total of 76 bonds; 44 non-H bond(s), 13 multiple bond(s), 19 rotatable bond(s), 7 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 4 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 secondary amide(s) (aromatic), and 1 ether(s) (aliphatic) .

Scientific Research Applications

  • Phytoremediation with Aquatic Macrophytes : A study by Cui, de Angelis, and Schröder (2017) explored the use of Typha latifolia in phytoremediation to remove Iopromide from wastewater. They found significant uptake and transformation of Iopromide in the plant, suggesting a potential environmental application in treating contaminated water (Cui, de Angelis, & Schröder, 2017).

  • Biodegradation in Activated Sludge : Research by Batt, Kim, and Aga (2006) demonstrated enhanced biodegradation of Iopromide in nitrifying activated sludge. This suggests a role for nitrifying bacteria in wastewater treatment processes to effectively remove Iopromide and similar compounds (Batt, Kim, & Aga, 2006).

  • Use of Graphene Oxide in Biotransformation : A 2017 study by Toral-Sánchez et al. found that graphene oxide and partially reduced graphene oxide can act as redox mediators to enhance the biotransformation of Iopromide under methanogenic and sulfate-reducing conditions. This points to the potential of tailored nanomaterials in improving the degradation of recalcitrant pollutants like Iopromide in wastewater treatment systems (Toral-Sánchez et al., 2017).

  • Advanced Oxidation Processes : Keen, Love, Aga, and Linden (2016) investigated the biodegradability of Iopromide products following UV/H₂O₂ advanced oxidation. They found that this process could create biodegradable products from Iopromide, offering an efficient method for its removal in water treatment processes (Keen, Love, Aga, & Linden, 2016).

  • Electron Beam Irradiation for Degradation : A study by Kwon et al. (2012) explored the removal of Iopromide using electron beam irradiation. Their findings suggest that this technology is effective for degrading Iopromide, especially when combined with certain chemical agents (Kwon et al., 2012).

Mechanism of Action

Target of Action

Tetra-O-acetyl Iopromide is a derivative of Iopromide, which is a low osmolar, non-ionic X-ray contrast agent . The primary target of Iopromide is the blood vessels in the flow path of the contrast agent . It functions by opacifying these blood vessels, allowing for radiographic visualization of internal structures .

Mode of Action

The mode of action of this compound is likely similar to that of Iopromide. As a contrast agent, it interacts with its targets (blood vessels) by opacifying them . This opacification results in the enhancement of the contrast in radiographic images, allowing for better visualization of the internal structures until significant hemodilution occurs .

Biochemical Pathways

It’s known that the deacetylation of acetylated methyl glycoside, such as this compound, can be carried out by certain enzymes like cellulose acetate esterase . This process involves the rapid deacetylation at specific positions of the glycoside to generate various products .

Pharmacokinetics

Iopromide is known to be used for intravascular administration, indicating that it’s well-absorbed and distributed in the body . The impact of these properties on the bioavailability of this compound would need further investigation.

Result of Action

The primary result of this compound’s action is the enhancement of radiographic images. By opacifying blood vessels, it allows for better visualization of internal structures during various types of imaging tests . This can aid in the diagnosis and monitoring of various medical conditions.

Properties

IUPAC Name

[2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32I3N3O12/c1-12(33)41-9-16(43-14(3)35)7-30-25(38)19-21(27)20(23(29)24(22(19)28)31-18(37)11-40-6)26(39)32(5)8-17(44-15(4)36)10-42-13(2)34/h16-17H,7-11H2,1-6H3,(H,30,38)(H,31,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZHCBDXXCGMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32I3N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728854
Record name 3-{[3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-(2-methoxyacetamido)benzoyl](methyl)amino}propane-1,2-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

959.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-70-1
Record name 3-{[3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-(2-methoxyacetamido)benzoyl](methyl)amino}propane-1,2-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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